molecular formula C11H15NO3 B1529359 Ethyl 3-amino-5-(methoxymethyl)benzoate CAS No. 1340539-10-7

Ethyl 3-amino-5-(methoxymethyl)benzoate

Cat. No.: B1529359
CAS No.: 1340539-10-7
M. Wt: 209.24 g/mol
InChI Key: FCBNFOUDNNWWME-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(methoxymethyl)benzoate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol.

Preparation Methods

The synthesis of Ethyl 3-amino-5-(methoxymethyl)benzoate typically involves the esterification of 3-amino-5-(methoxymethyl)benzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Ethyl 3-amino-5-(methoxymethyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-amino-5-(methoxymethyl)benzoate has several scientific research applications, including:

    Chemistry: It serves as a versatile small molecule scaffold for the synthesis of more complex organic compounds.

    Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(methoxymethyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group and ester group in the molecule allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-5-(methoxymethyl)benzoate can be compared with similar compounds such as:

    Ethyl 3-aminobenzoate: Similar structure but lacks the methoxymethyl group, which may affect its reactivity and applications.

    Ethyl 4-aminobenzoate: Another similar compound with the amino group at a different position on the benzene ring, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-5-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)9-4-8(7-14-2)5-10(12)6-9/h4-6H,3,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBNFOUDNNWWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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